7-(2-Hydroxy-3-morpholinopropyl)theophylline
Overview
Description
7-(2-Hydroxy-3-morpholinopropyl)theophylline is a chemical compound with the molecular formula C14H21N5O4 and a molecular weight of 323.35 g/mol. It is a derivative of theophylline, a well-known methylxanthine drug used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Preparation Methods
The synthesis of 7-(2-Hydroxy-3-morpholinopropyl)theophylline typically involves the reaction of theophylline with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline, which is then reacted with morpholine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-(2-Hydroxy-3-morpholinopropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(2-Hydroxy-3-morpholinopropyl)theophylline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory diseases and as a hypotensive agent.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxy-3-morpholinopropyl)theophylline involves its interaction with molecular targets such as phosphodiesterase enzymes and adenosine receptors . By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP, leading to smooth muscle relaxation and bronchodilation. Additionally, its interaction with adenosine receptors can modulate various physiological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
7-(2-Hydroxy-3-morpholinopropyl)theophylline can be compared with other similar compounds, such as:
8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline: This compound has an amino group at the 8-position, which may impart different biological activities and properties.
7-(2-Hydroxy-3-p-methoxyphenoxypropyl-1)theophylline: This derivative features a methoxyphenoxy group, which can influence its chemical and biological behavior.
Diprophylline: A theophylline derivative with a different substituent pattern, used in medical applications for its bronchodilator effects.
Properties
IUPAC Name |
7-(2-hydroxy-3-morpholin-4-ylpropyl)-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)7-18-3-5-23-6-4-18/h9-10,20H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDQZYFYTXUHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965624 | |
Record name | 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5135-94-4 | |
Record name | Theophylline, 7-(2-hydroxy-3-morpholinopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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